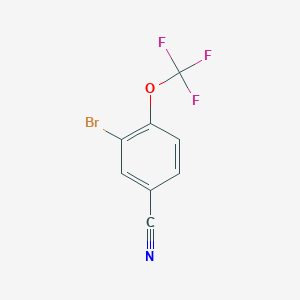

3-Bromo-4-(trifluoromethoxy)benzonitrile

Descripción general

Descripción

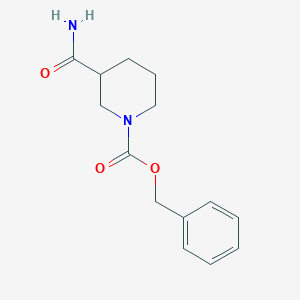

3-Bromo-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethoxy group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

3-Bromo-4-(trifluoromethoxy)benzonitrile is utilized in various scientific research applications:

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Applied in the production of agrochemicals and specialty chemicals.

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile typically involves the bromination of 4-(trifluoromethoxy)benzonitrile. One common method is the reaction of 4-(trifluoromethoxy)benzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield amines.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of 3-substituted-4-(trifluoromethoxy)benzonitriles.

Oxidation: Formation of 3-bromo-4-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 3-bromo-4-(trifluoromethoxy)benzylamine.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, thereby influencing its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

4-Bromobenzotrifluoride: Contains a bromine atom and a trifluoromethyl group on the benzene ring.

3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

3-Bromo-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals .

Propiedades

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKWODPBBWZVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596261 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-89-8 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)